molecular formula C11H11NS2 B13750441 Indole, 2-(1,3-dithiolan-2-YL)- CAS No. 101831-92-9

Indole, 2-(1,3-dithiolan-2-YL)-

Cat. No.: B13750441
CAS No.: 101831-92-9
M. Wt: 221.3 g/mol
InChI Key: FTENJHHISPVLSJ-UHFFFAOYSA-N
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Description

Indole, 2-(1,3-dithiolan-2-YL)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Indole, 2-(1,3-dithiolan-2-YL)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . For the specific addition of the 1,3-dithiolan-2-yl group, a common approach involves the reaction of indole with 1,3-dithiolane in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent quality and yield. Catalysts and reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Indole, 2-(1,3-dithiolan-2-YL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce indoline derivatives .

Scientific Research Applications

Indole, 2-(1,3-dithiolan-2-YL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Indole, 2-(1,3-dithiolan-2-YL)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. The 1,3-dithiolan-2-yl group may enhance its binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Properties

CAS No.

101831-92-9

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

2-(1,3-dithiolan-2-yl)-1H-indole

InChI

InChI=1S/C11H11NS2/c1-2-4-9-8(3-1)7-10(12-9)11-13-5-6-14-11/h1-4,7,11-12H,5-6H2

InChI Key

FTENJHHISPVLSJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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